molecular formula C16H15NO8 B14307659 Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline CAS No. 114318-44-4

Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline

Cat. No.: B14307659
CAS No.: 114318-44-4
M. Wt: 349.29 g/mol
InChI Key: HSZFRYWMNXAJAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,8-trimethoxyfuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,7,8-trimethoxyquinoline with oxalic acid under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,7,8-trimethoxyfuro[2,3-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

4,7,8-trimethoxyfuro[2,3-b]quinoline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7,8-trimethoxyfuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,8-trimethoxyfuro[2,3-b]quinoline is unique due to its specific substitution pattern and the presence of methoxy groups at positions 4, 7, and 8. This structural feature imparts distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

114318-44-4

Molecular Formula

C16H15NO8

Molecular Weight

349.29 g/mol

IUPAC Name

oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline

InChI

InChI=1S/C14H13NO4.C2H2O4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2;3-1(4)2(5)6/h4-7H,1-3H3;(H,3,4)(H,5,6)

InChI Key

HSZFRYWMNXAJAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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